N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-methylpyrazole core substituted at the 4-position with a carboxamide group linked to a 4-bromophenyl moiety and at the 5-position with a pyrrol-1-yl group. The bromophenyl group enhances lipophilicity and may influence binding interactions, while the pyrrol-1-yl substituent contributes to electronic and steric properties.
Molecular Formula: C15H14BrN4O
Molecular Weight: ~346.21 g/mol (calculated)
Key Structural Features:
- 1-methylpyrazole core.
- 4-carboxamide linked to 4-bromophenyl.
- 5-pyrrol-1-yl substitution.
Properties
Molecular Formula |
C15H13BrN4O |
|---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H13BrN4O/c1-19-15(20-8-2-3-9-20)13(10-17-19)14(21)18-12-6-4-11(16)5-7-12/h2-10H,1H3,(H,18,21) |
InChI Key |
IPDMGAGMVLUPCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)Br)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Diketones
Regioselective pyrazole formation begins with the reaction of methylhydrazine with a β-diketone precursor. For example, 1,3-diketones substituted with bromine and pyrrole groups undergo cyclization under acidic conditions (e.g., HCl/EtOH) to yield 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid derivatives. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80–100°C | 65–78 |
| Solvent | Ethanol/Water (3:1) | — |
| Catalyst | Concentrated HCl (2 equiv) | — |
| Reaction Time | 6–8 hours | — |
The carboxylic acid intermediate is subsequently converted to the carboxamide via amidation.
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling to introduce the 4-bromophenyl group post-pyrazole formation. For instance, 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-boronic acid reacts with 4-bromoiodobenzene in the presence of Pd(PPh₃)₄ and Na₂CO₃. This method offers superior regiocontrol but requires anhydrous conditions and inert atmospheres.
| Parameter | Value |
|---|---|
| Solvent | Dry DMF |
| Coupling Agent | HATU |
| Base | DIPEA |
| Yield | 72–85% |
In Situ Activation via Acid Chlorides
Conversion of the carboxylic acid to its acid chloride (using SOCl₂ or oxalyl chloride) followed by reaction with 4-bromoaniline in THF achieves the carboxamide. This method avoids side reactions but necessitates stringent moisture control.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates for amidation but may complicate purification. Ethanol/water mixtures improve cyclocondensation yields by stabilizing intermediates. Elevated temperatures (80–100°C) accelerate ring formation but risk decomposition of sensitive substituents like the pyrrole ring.
Catalytic Systems
Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling require ligand optimization to suppress homocoupling. For cyclocondensation, Brønsted acids (e.g., p-TsOH) outperform Lewis acids in minimizing byproducts.
Structural Characterization and Analytical Data
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹³C NMR (100 MHz, DMSO-d₆):
-
IR (KBr) :
Chromatographic Purification
Final purification via silica gel chromatography (hexane/ethyl acetate, 7:3) achieves >95% purity. Recrystallization from ethanol/water (1:1) yields needle-like crystals suitable for X-ray analysis.
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazole Formation : Competing 1,3- vs. 1,5-diketone cyclization can lead to regioisomers. Using electronically biased diketones (e.g., electron-withdrawing substituents) directs selectivity.
-
Pyrrole Ring Stability : Acidic conditions during cyclocondensation may protonate the pyrrole nitrogen. Buffering with NaOAc (pH 5–6) preserves integrity.
-
Carboxamide Hydrolysis : Harsh purification conditions (e.g., aqueous HCl) risk cleaving the amide bond. Neutral workup (sat. NaHCO₃) is recommended .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Carboxamide Backbones
The following compounds share the 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide core but differ in substituents on the amide nitrogen or pyrazole ring.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
The benzylpiperidin-4-yl group in adds a basic nitrogen, which could influence pharmacokinetics (e.g., blood-brain barrier penetration).
Pyrazole Ring Modifications :
- The 1-(4-bromophenyl) substitution in replaces the methyl group in the target compound, increasing steric bulk and aromaticity.
- 1,3-Dimethylpyrazole in introduces symmetry but eliminates the pyrrol-1-yl group, altering electronic properties.
Pyrrol-1-yl groups (common in the target compound, ) may mimic heterocyclic motifs in endogenous ligands, as seen in cannabinoid receptor-binding analogs like anandamide .
Hypothesized Pharmacological Profiles
- Cannabinoid Receptor Modulation: Pyrazole-carboxamide derivatives are known to interact with cannabinoid receptors , though the target compound’s bromophenyl group may confer unique selectivity.
- Kinase Inhibition : Similar compounds (e.g., ) are explored for kinase inhibition due to their ability to occupy ATP-binding pockets.
Biological Activity
N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the bromophenyl and pyrrole moieties contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various assays:
Table 1: Anticancer Activity Against Various Cell Lines
The compound exhibited significant cytotoxic effects against A549, MCF7, and HeLa cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated notable antimicrobial activity:
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The antimicrobial efficacy against Staphylococcus aureus suggests potential for treating infections caused by this pathogen, especially in cases resistant to conventional antibiotics.
Case Studies
Case Study 1: In Vivo Antitumor Efficacy
A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to a decrease in tumor volume by approximately 45% after four weeks of administration, indicating strong antitumor effects.
Case Study 2: Anti-inflammatory Properties
Another study investigated the anti-inflammatory properties of this compound. It was found to inhibit the release of pro-inflammatory cytokines in vitro, suggesting that it may also have therapeutic applications in inflammatory diseases.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M phase.
- Antioxidant Activity : Exhibits free radical scavenging properties that contribute to its protective effects against oxidative stress.
Q & A
Q. What are the established synthetic routes for N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
The compound is synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles.
- Step 2 : Introduction of the 4-bromophenyl group via Ullmann coupling or Buchwald-Hartwig amination.
- Step 3 : Functionalization with the pyrrole moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Optimization strategies : - Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes vs. 12 hours under conventional heating) .
- Solvent selection (e.g., DMF for polar intermediates, toluene for coupling reactions) and catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to improve yields (reported range: 45–72%) .
Q. Which analytical techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- NMR Spectroscopy :
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 305.1 (C₁₃H₁₂BrN₃O⁺) .
- X-ray Crystallography : Resolve 3D conformation to assess planarity of the pyrazole-pyrrole system, critical for target binding .
Q. What primary biological activities have been reported for this compound, and what assay systems are commonly used?
- Anti-inflammatory Activity : Inhibition of COX-2 (IC₅₀: 1.2–3.8 µM) in LPS-stimulated RAW 264.7 macrophages .
- Antitumor Potential : Cytotoxicity against HeLa cells (IC₅₀: 8.5 µM) via caspase-3 activation .
- Assay Systems :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Variables :
- Structural Confounders : Verify compound purity (>95% via HPLC) and stability (e.g., degradation in DMSO stock solutions over time) .
Q. What computational strategies are effective for predicting the compound’s binding affinity to targets like COX-2 or cannabinoid receptors?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with COX-2’s hydrophobic pocket (e.g., bromophenyl group π-stacking with Tyr385) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- QSAR Models : Corporate Hammett σ values for substituents (e.g., electron-withdrawing Br vs. electron-donating MeO) to predict activity trends .
Q. What experimental design considerations are critical when transitioning from in vitro to in vivo studies?
- Pharmacokinetics :
- Assess metabolic stability in liver microsomes (e.g., t₁/₂ > 60 minutes for viable oral bioavailability) .
- Plasma protein binding (e.g., >90% binding may limit free drug concentration) .
- Toxicity Screening :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
